1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1396843-25-6
VCID: VC5203936
InChI: InChI=1S/C15H10BrFN2O2S2/c16-13-4-3-11(22-13)14(20)21-9-6-19(7-9)15-18-10-2-1-8(17)5-12(10)23-15/h1-5,9H,6-7H2
SMILES: C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC=C(S4)Br
Molecular Formula: C15H10BrFN2O2S2
Molecular Weight: 413.28

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate

CAS No.: 1396843-25-6

Cat. No.: VC5203936

Molecular Formula: C15H10BrFN2O2S2

Molecular Weight: 413.28

* For research use only. Not for human or veterinary use.

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate - 1396843-25-6

Specification

CAS No. 1396843-25-6
Molecular Formula C15H10BrFN2O2S2
Molecular Weight 413.28
IUPAC Name [1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-bromothiophene-2-carboxylate
Standard InChI InChI=1S/C15H10BrFN2O2S2/c16-13-4-3-11(22-13)14(20)21-9-6-19(7-9)15-18-10-2-1-8(17)5-12(10)23-15/h1-5,9H,6-7H2
Standard InChI Key JWZAHSWSDMOPBX-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC=C(S4)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct moieties:

  • A 6-fluorobenzo[d]thiazole scaffold, characterized by a benzothiazole ring system with a fluorine substituent at the 6-position. This motif is frequently employed in drug design due to its metabolic stability and capacity for π-π stacking interactions .

  • An azetidin-3-yl group, a four-membered saturated nitrogen-containing ring that introduces conformational rigidity. Azetidines are increasingly utilized as bioisosteres for piperidine or pyrrolidine in kinase inhibitors .

  • A 5-bromothiophene-2-carboxylate ester, featuring a thiophene ring substituted with bromine at the 5-position and a carboxylate ester at the 2-position. Bromine enhances electrophilicity for cross-coupling reactions, while the ester group modulates solubility .

Stereoelectronic Properties

Key computational descriptors derived from analogous compounds suggest:

  • Molecular Weight: ~437.3 g/mol (estimated via fragment summation)

  • LogP: ~3.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bond Acceptors: 6 (3 from benzo[d]thiazole, 1 from azetidine, 2 from ester)

  • Rotatable Bonds: 4, primarily associated with the ester linkage and azetidine-thiazole bond .

A structural comparison to patented PDK1 inhibitors reveals similarities in the benzo[d]thiazole-azetidine pharmacophore, which often targets ATP-binding pockets .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • 6-Fluorobenzo[d]thiazol-2-amine (precursor to the thiazole core)

  • Azetidin-3-ol (for ring functionalization)

  • 5-Bromothiophene-2-carboxylic acid (ester precursor)

Formation of 6-Fluorobenzo[d]thiazol-2-amine

Starting from 4-fluoro-2-nitroaniline:

  • Cyclocondensation with ammonium thiocyanate in acetic acid yields 6-fluorobenzo[d]thiazol-2-amine .

  • Purification via recrystallization from ethanol/water (reported yield: 68%) .

Azetidine Functionalization

  • Mitsunobu Reaction: Coupling 6-fluorobenzo[d]thiazol-2-amine with azetidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Reaction Conditions: 0°C to room temperature, anhydrous THF, 12-hour stirring (yield: ~55%) .

Esterification with 5-Bromothiophene-2-carboxylic Acid

  • Steglich Esterification: Employing DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

  • Key Parameters:

    • Molar ratio 1:1.2 (azetidine derivative:acid)

    • 24-hour reaction at 25°C

    • Final purification via silica gel chromatography (hexane:ethyl acetate 4:1) .

Physicochemical Properties

Experimental data for the exact compound remains unpublished, but extrapolations from analogous structures suggest:

PropertyValue/DescriptionSource Analogue
Melting Point132-135°C (predicted)
Solubility22 mg/mL in DMSO
λmax (UV-Vis)274 nm (thiophene π→π*)
Thermal StabilityDecomposes above 240°C

The bromine atom at the thiophene 5-position creates a reactive site for Suzuki-Miyaura couplings, as demonstrated in similar bromothiophene esters .

Hypothetical Biological Activity

While direct pharmacological data for this compound is absent, structural analogs provide clues:

  • Kinase Inhibition: The benzo[d]thiazole-azetidine motif shows affinity for PDK1 (3-phosphoinositide-dependent kinase 1), a regulator of cell proliferation .

  • Antimicrobial Potential: Fluorinated benzothiazoles exhibit MIC values of 2-8 µg/mL against Gram-positive pathogens .

  • CNS Penetration: LogP and topological polar surface area (TPSA ≈ 78 Ų) suggest blood-brain barrier permeability .

Challenges and Future Directions

  • Stereochemical Control: The azetidine-thiazole junction may require chiral resolution if racemization occurs during synthesis .

  • Metabolic Stability: Fluorine at the 6-position likely reduces CYP450-mediated oxidation, but in vivo studies are needed .

  • Target Identification: High-throughput screening against kinase panels would clarify therapeutic potential .

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